molecular formula C17H17BrN2O4S B2880255 methyl 7-(2-bromophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1797840-14-2

methyl 7-(2-bromophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2880255
CAS No.: 1797840-14-2
M. Wt: 425.3
InChI Key: BJBVLKKVRFFULY-UHFFFAOYSA-N
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Description

Methyl 7-(2-bromophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C17H17BrN2O4S and its molecular weight is 425.3. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Organic Synthesis

Rapid Microwave-Assisted Cleavage of Methyl Phenyl Ethers discusses a novel microwave-enhanced method for rapid demethylation of methyl phenyl ethers using methanesulfonic acid. This process is significant for synthesizing desmethyl precursors and removing protecting groups, offering a direct route for precursor synthesis for labeling by alkylation, highlighting its utility in radiochemistry and organic synthesis (Fredriksson & Stone-Elander, 2002).

Medicinal Chemistry Applications

Inhibition of Phenylethanolamine N-Methyltransferase presents a comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase. This research offers insights into the development of inhibitors with potential therapeutic applications, showing the importance of structural modifications for enhancing inhibitory potency and selectivity (Grunewald et al., 2006).

Organic Catalysis

Efficient Catalyst for Polyhydroquinoline Synthesis outlines the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as an effective catalyst for the synthesis of polyhydroquinoline derivatives, emphasizing the method's cleanliness, simplicity, and high yield. This highlights the catalyst's role in facilitating environmentally friendly organic reactions (Khaligh, 2014).

Radical Cyclization in Organic Synthesis

Radical Cyclizations of Cyclic Ene Sulfonamides explores the radical cyclization of cyclic ene sulfonamides to form stable bicyclic and tricyclic aldimines and ketimines, illustrating the method's versatility in producing fused and spirocyclic imines. This process underscores the utility of radical cyclizations in complex molecule construction, offering a mild approach for the synthesis of polycyclic imines (Zhang et al., 2013).

Fluorescence and Quantum Chemical Investigations

Synthesis and Investigations of Quinoline Derivatives details the synthesis of new quinoline derivatives from eugenol and their crystallization as dihydrates, with a focus on their fluorescence properties and quantum chemical investigations. This research contributes to the development of fluorescent materials and probes, expanding the applications of quinoline derivatives in material science (Le et al., 2020).

Properties

IUPAC Name

methyl 7-[(2-bromophenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S/c1-24-17(21)20-9-8-12-6-7-14(10-13(12)11-20)19-25(22,23)16-5-3-2-4-15(16)18/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBVLKKVRFFULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.